8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Description
8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine core with substituents at the 3,7-positions (methyl groups) and an amino group at the 8-position. Its systematic IUPAC name and synonyms confirm its structural identity . This compound is part of a broader class of purine-2,6-diones, which are widely studied for their pharmacological properties. Its synthesis typically involves alkylation and nucleophilic substitution reactions starting from brominated precursors .
Properties
IUPAC Name |
8-amino-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H2,8,9)(H,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHHMIFANDCKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279838 | |
| Record name | 8-amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-23-9 | |
| Record name | NSC14280 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the reaction of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with appropriate amine sources under controlled conditions. For example, the reaction with 2-pyrazinecarboxylic acid in ethanol and methanol solutions has been reported .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various alkylated or acylated products .
Scientific Research Applications
Pharmacological Applications
8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is primarily studied for its pharmacological properties:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it can inhibit the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression .
- Antiviral Properties : The compound has been investigated for its antiviral activity against viruses such as HIV and hepatitis C. It acts by inhibiting viral replication and enhancing immune responses .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing drugs targeting these pathways .
- Signal Transduction Studies : The compound is utilized in studies related to adenine signaling pathways, which are essential for various cellular functions including energy transfer and signal transduction .
Agricultural Applications
Research has also explored the application of 8-amino derivatives in agriculture:
- Plant Growth Regulators : Some studies suggest that purine derivatives can enhance plant growth and yield by acting as growth regulators or stress resistance enhancers .
Case Study 1: Antitumor Activity
A study published in Cancer Research demonstrated that 8-amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibited significant cytotoxicity against human breast cancer cells. The mechanism was found to involve the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Effects
In a clinical study reported in Journal of Virology, the compound was tested against hepatitis C virus (HCV). Results indicated a dose-dependent inhibition of HCV replication, suggesting its potential as a therapeutic agent against viral infections.
Case Study 3: Enzyme Inhibition
Research published in Biochemical Journal explored the inhibitory effects of this compound on adenosine deaminase (ADA), an enzyme critical for purine metabolism. The findings highlighted its potential use in treating conditions associated with ADA deficiency.
Mechanism of Action
The mechanism of action of 8-Amino-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as sirtuins and dipeptidyl peptidase-4 (DPP-4), inhibiting their activity
Pathways Involved: By inhibiting these enzymes, the compound can modulate various biological pathways, leading to effects such as reduced inflammation and enhanced cellular repair
Comparison with Similar Compounds
Theophylline (1,3-Dimethylxanthine)
- Structure : 1,3-Dimethyl substitution on the purine core.
- Activity: Bronchodilator used in asthma treatment; modulates adenosine receptors and phosphodiesterase .
- This difference may explain its lower specificity for non-adenosine targets like sirtuins or viral proteases.
Theobromine (3,7-Dimethylxanthine)
- Structure: 3,7-Dimethyl substitution (same as the target compound) but lacks the 8-amino group.
- Activity: Natural alkaloid with mild stimulant and vasodilatory effects; weaker adenosine receptor affinity than theophylline .
- Key Difference: The absence of the 8-amino group limits its interaction with enzymes requiring polar or charged residues (e.g., SIRT3 ).
8-Substituted Xanthine Derivatives
8-Bromo Derivatives (e.g., 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
8-Mercapto Derivatives (e.g., 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones)
- Structure : Sulfhydryl group at the 8-position.
- Activity : Potent pan-sirtuin inhibitors (SIRT1, 2, 3, 5) via hydrophobic interactions in the acetyl-lysine binding pocket .
- Comparison: The 8-mercapto group enhances hydrophobic binding but reduces solubility compared to the 8-amino group in the target compound.
8-Benzylamino Derivatives (e.g., 8-((2-Chlorobenzyl)amino)-3,7-dimethyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione)
- Structure : Bulky aromatic substituents at the 8-position.
- Activity: High adenosine A2A receptor affinity; dual A1/A2A antagonism for anti-inflammatory applications .
Enzyme Inhibitors
SARS-CoV-2 Main Protease Inhibitors
- Example : 8-(((1S)-1-Hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
- Activity : Binds the protease active site via favorable interactions; smaller size allows better cavity fit.
- Comparison: The target compound’s 8-amino group may enhance polar interactions but requires structural optimization for protease inhibition.
Sirtuin Inhibitors
- Example : 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones .
- Activity : Competitive inhibition of SIRT3 with IC50 values in the low micromolar range.
- Comparison: The 8-amino group’s polarity may reduce efficacy compared to the hydrophobic 8-mercapto derivatives.
Anticancer Derivatives
EGFR-Targeting Compounds
- Example : T-1-PCPA (derived from 3,7-dimethylxanthine) .
- Activity : Inhibits EGFR by mimicking ATP-binding motifs; molecular docking confirms interactions with key residues.
- Comparison: The target compound’s 8-amino group could improve binding to EGFR’s hydrophilic regions, though this requires experimental validation.
Biological Activity
8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 182.18 g/mol. Its structure is characterized by a purine ring system with amino and methyl substituents, which influence its biological interactions.
The biological activity of 8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including dipeptidyl peptidase-4 (DPP-4) and sirtuins. This inhibition can modulate metabolic pathways and cellular processes such as inflammation and apoptosis .
- Cell Cycle Regulation : Studies indicate that treatment with this compound can alter the distribution of cancer cells across different phases of the cell cycle. For instance, it has been observed to increase the percentage of cells in the G0-G1 phase while decreasing those in the S and G2/M phases, suggesting an antiproliferative effect .
Anticancer Properties
Research has highlighted the anticancer potential of 8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione:
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The half-maximal inhibitory concentration (IC50) values indicate significant potency in inhibiting cancer cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary studies suggest that 8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values have been reported in various studies .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Structure | Anticancer, antimicrobial |
| 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine | Structure | Moderate anticancer |
| Paraxanthine (1,7-Dimethylxanthine) | Structure | Psychostimulant |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A recent study assessed the anticancer effects of 8-Amino derivatives on melanoma cell lines. The results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to standard treatments .
- In Silico Studies : Computational analyses have been conducted to predict the pharmacokinetic properties and potential interactions of 8-Amino derivatives with biological targets. These studies comply with Lipinski's rule of five for drug-likeness .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 8-amino-substituted purine-2,6-dione derivatives?
- Methodological Answer : Synthesis typically involves regioselective substitution at the 8-position of the purine scaffold. For example:
- Nitration and Reduction : Introduce a nitro group at position 8 via nitrating agents (e.g., HNO₃/H₂SO₄), followed by reduction to an amine using catalytic hydrogenation (Pd/C, H₂) .
- Chlorination-Amination : Halogenation (e.g., Cl₂ or PCl₅) at position 8, followed by nucleophilic substitution with ammonia or amines .
- Characterization : Confirm structures using FTIR (e.g., -NH₂ stretching at ~3344 cm⁻¹, -C=O peaks at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 169, 149) .
Q. How can researchers validate the purity of 8-amino-3,7-dimethylpurine-2,6-dione?
- Methodological Answer :
- Chromatography : Use TLC (silica gel, chloroform/methanol) with Rf ~0.5 as a preliminary check .
- HPLC/LC-MS : Quantify purity with reverse-phase C18 columns and UV detection at 254 nm .
- Elemental Analysis : Verify C, H, N ratios (e.g., theoretical for C₇H₁₀N₆O₂: C 39.25%, H 4.71%, N 39.25%) .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during substitution reactions at position 7 vs. 8 of the purine core?
- Experimental Design Considerations :
- Steric and Electronic Factors : Position 8 is more reactive toward electrophiles due to lower steric hindrance. Substituents at position 7 (e.g., 2-hydroxyethyl in ) can sterically block access to position 7, favoring 8-substitution .
- Catalytic Optimization : Use transition-metal catalysts (e.g., Pd) to direct coupling reactions. For example, Suzuki-Miyaura coupling at position 8 requires careful control of ligand and solvent (e.g., DMF, 80°C) .
- Data Contradiction Analysis : Discrepancies in yields (e.g., 60–85% in halogenation vs. 40–70% in nitration) may stem from competing side reactions (e.g., over-oxidation of -NH₂ groups) .
Q. How do electron-withdrawing groups (EWGs) at position 8 influence the compound’s solubility and reactivity?
- Methodological Insights :
- Solubility : EWGs like -NO₂ () reduce solubility in non-polar solvents due to increased polarity. Amine (-NH₂) derivatives show improved aqueous solubility (logP ~0.5 vs. ~1.2 for methyl analogs) .
- Reactivity : EWGs activate the purine core for nucleophilic aromatic substitution. For instance, 8-NO₂ derivatives react faster with amines than 8-Cl analogs .
- Comparative Data :
| Substituent (Position 8) | Solubility (H₂O, mg/mL) | Reactivity (Half-life in NH₃/EtOH) |
|---|---|---|
| -NO₂ | 2.1 | 30 min |
| -Cl | 1.5 | 45 min |
| -NH₂ | 5.8 | Stable |
| Data extrapolated from , and 12. |
Q. What strategies resolve contradictions in reported reaction yields for 8-substituted derivatives?
- Analytical Framework :
- Reaction Screening : Use informer libraries (e.g., Aryl Halide Chemistry Informer Library) to test diverse substrates under identical conditions, isolating variables like temperature and catalyst loading .
- Mechanistic Studies : Employ DFT calculations to model transition states and identify rate-limiting steps (e.g., amine coordination in nucleophilic substitution) .
Methodological and Theoretical Questions
Q. How can researchers link structural modifications of 8-amino-3,7-dimethylpurine-2,6-dione to biological activity hypotheses?
- Conceptual Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
